molecular formula C23H16Cl2N2O2S B2538827 Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one] CAS No. 861211-75-8

Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]

Cat. No.: B2538827
CAS No.: 861211-75-8
M. Wt: 455.35
InChI Key: SBYSUINCAZWOAK-UHFFFAOYSA-N
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Description

Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique three-dimensional structures, which include a spiro junction where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl oxindole, followed by its reaction with a thiazolidinone derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions might be facilitated by the presence of catalysts or under specific temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxindole derivatives, while reduction could produce more saturated spirocyclic compounds.

Scientific Research Applications

Spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful model for studying spirocyclic compounds.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest. Researchers are exploring its interactions with various biological targets.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in drug development. Its ability to interact with specific enzymes and receptors makes it a promising candidate for new medications.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets spiro 3-[1-benzyl oxindyl]-2’-[3’-(3,4-dichlorophenyl)thiazolidin-4-one] apart is its specific combination of rings and functional groups.

Properties

IUPAC Name

1'-benzyl-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2S/c24-18-11-10-16(12-19(18)25)27-21(28)14-30-23(27)17-8-4-5-9-20(17)26(22(23)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYSUINCAZWOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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